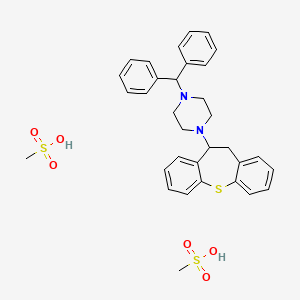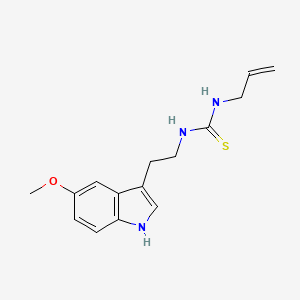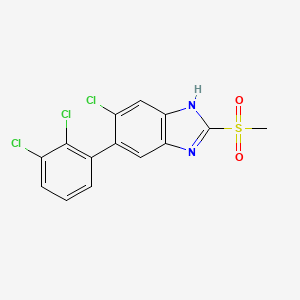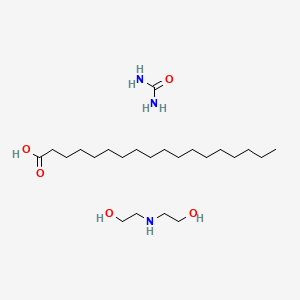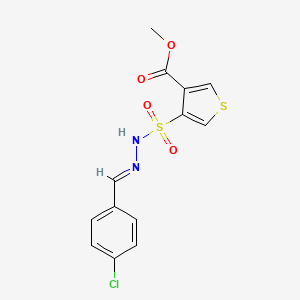
Methyl 4-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-3-thiophenecarboxylate is a complex organic compound that features a thiophene ring, a sulfonyl group, and a chlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-3-thiophenecarboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with a sulfonyl chloride derivative of thiophene-3-carboxylate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazone moiety can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 4-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-3-thiophenecarboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. These interactions can lead to changes in cellular processes and pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **Methyl 4-(((phenyl)methylene)hydrazino)sulfonyl)-3-thiophenecarboxylate
- Methyl 4-((((4-bromophenyl)methylene)hydrazino)sulfonyl)-3-thiophenecarboxylate
- Methyl 4-((((4-methylphenyl)methylene)hydrazino)sulfonyl)-3-thiophenecarboxylate
Uniqueness
Methyl 4-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-3-thiophenecarboxylate is unique due to the presence of the chlorophenyl group, which can impart different chemical and biological properties compared to its analogs. This uniqueness can be exploited in the design of new compounds with tailored properties for specific applications.
Properties
CAS No. |
145865-84-5 |
|---|---|
Molecular Formula |
C13H11ClN2O4S2 |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
methyl 4-[[(E)-(4-chlorophenyl)methylideneamino]sulfamoyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C13H11ClN2O4S2/c1-20-13(17)11-7-21-8-12(11)22(18,19)16-15-6-9-2-4-10(14)5-3-9/h2-8,16H,1H3/b15-6+ |
InChI Key |
FXGOQGIZNKQJCP-GIDUJCDVSA-N |
Isomeric SMILES |
COC(=O)C1=CSC=C1S(=O)(=O)N/N=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
COC(=O)C1=CSC=C1S(=O)(=O)NN=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


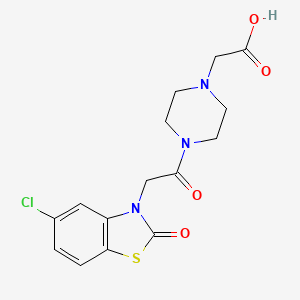
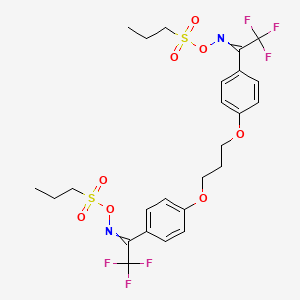
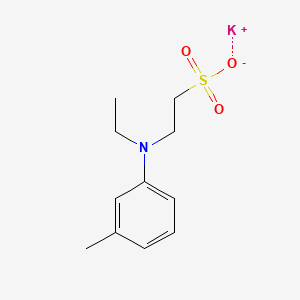
![[(1S)-3-[(E,4S)-4,5-dihydroxypent-2-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(Z)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B12753850.png)

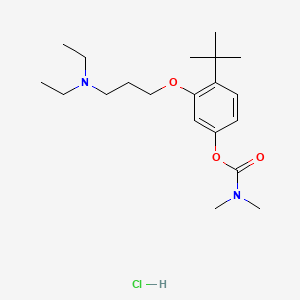

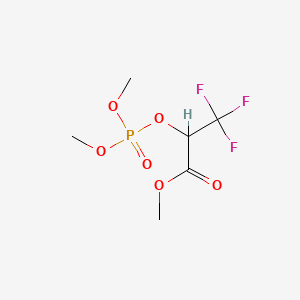
![4-Cyano-N-(3-cyclopropyl(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-cycloocta[B]pyran-3-YL)methyl)phenyl benzensulfonamide](/img/structure/B12753887.png)
